molecular formula C9H7FN2O2 B8450335 N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-7-yl)-formamide CAS No. 945379-37-3

N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-7-yl)-formamide

Cat. No. B8450335
CAS RN: 945379-37-3
M. Wt: 194.16 g/mol
InChI Key: PMFAUVONGWSLLW-UHFFFAOYSA-N
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Description

“N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-7-yl)-formamide” is a chemical compound with the SMILES notation c1c(cc(c2c1CC(=O)N2)NC(=O)C(=O)O)F . It is related to the class of compounds known as indolinones .


Molecular Structure Analysis

The molecular structure of “N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-7-yl)-formamide” can be represented by the InChI notation InChI=1S/C10H7FN2O4/c11-5-1-4-2-7(14)13-8(4)6(3-5)12-9(15)10(16)17/h1,3H,2H2,(H,12,15)(H,13,14)(H,16,17) . Unfortunately, a detailed molecular structure analysis is not available from the current resources.

properties

CAS RN

945379-37-3

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

N-(5-fluoro-2-oxo-1,3-dihydroindol-7-yl)formamide

InChI

InChI=1S/C9H7FN2O2/c10-6-1-5-2-8(14)12-9(5)7(3-6)11-4-13/h1,3-4H,2H2,(H,11,13)(H,12,14)

InChI Key

PMFAUVONGWSLLW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)F)NC=O)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of acetic anhydride (1.6 ml) and formic acid (1.2 ml) was stirred for 1 hour at room temperature, and added with 6-amino-5-fluoro-1,3-dihydro-indol-2-one (4.0 g, 24 mmol) obtained from Example 7 in 60 ml of tetrahydrofuran and piperidine (0.04 ml). Upon the completion of the addition, the mixture was stirred for 3 hours at room temperature until a precipitate was formed. The solid was filtered and recrystallized from methanol to give N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-7-yl)-formamide (4.6 g, 99%) as a white solid.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
6-amino-5-fluoro-1,3-dihydro-indol-2-one
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of acetic anhydride (0.8 ml) and formic acid (0.6 ml) was stirred for 1 hour at room temperature, and added with 7-amino-5-fluoro-1,3-dihydro-indol-2-one (2.0 g, 12 mmol) obtained from Example 4 in 30 ml of tetrahydrofuran and piperidine (0.02 ml). The resulting mixture was stirred for 3 hours at room temperature until a precipitate was formed. The solid was filtered and recrystallized from methanol to give N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-7-yl)-formamide (700 mg, 30.4%) as a white solid.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.02 mL
Type
solvent
Reaction Step Two

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